molecular formula C10H8O4 B017691 (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one CAS No. 105399-03-9

(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one

Cat. No. B017691
CAS RN: 105399-03-9
M. Wt: 192.17 g/mol
InChI Key: FTNOUPYETMHASW-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one, also known as furan-2,5-dicarbaldehyde, is a heterocyclic organic compound that contains a furan ring and a carbonyl group. It is a versatile molecule that has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and iron, which can catalyze various chemical reactions. It has been shown to react with cysteine residues in proteins, which may have implications for its biological activity.
Biochemical and Physiological Effects
Furan-2,5-dicarbaldehyde has been shown to exhibit various biochemical and physiological effects, such as antioxidant activity, antimicrobial activity, and cytotoxicity against cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which may have potential applications in the treatment of neurological and dermatological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of its use in lab experiments is its potential toxicity, which may require special handling precautions.

Future Directions

There are many potential future directions for research involving (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde. Some possible areas of focus include:
1. Developing new synthetic methods for (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde and its derivatives
2. Investigating the biological activity and mechanism of action of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde in more detail
3. Exploring the potential applications of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde in materials science, such as in the synthesis of new polymers and nanomaterials
4. Developing new analytical methods for the detection and quantification of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde in biological and environmental samples
5. Investigating the potential use of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde and its derivatives in the treatment of various diseases, such as cancer and neurodegenerative disorders.
In conclusion, (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde is a versatile and unique molecule that has been widely used in scientific research. Its potential applications in various fields, such as biochemistry, materials science, and medicine, make it an exciting area of study for future research.

Synthesis Methods

Furan-2,5-dicarbaldehyde can be synthesized by several methods, including the reaction of furfural with nitric acid, the oxidation of furfural with potassium permanganate, and the reaction of furfural with sodium bisulfite. Among these methods, the reaction of furfural with nitric acid is the most commonly used one, which involves the nitration of furfural followed by the oxidation of the resulting nitrofuran with potassium permanganate.

Scientific Research Applications

Furan-2,5-dicarbaldehyde has been widely used in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions, its fluorescence properties, and its potential as a precursor for the synthesis of other organic compounds. It has been used in various fields, including analytical chemistry, biochemistry, and materials science.

properties

CAS RN

105399-03-9

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one

InChI

InChI=1S/C10H8O4/c1-6(9-7(11)2-4-13-9)10-8(12)3-5-14-10/h2-5,11H,1H3/b10-6+

InChI Key

FTNOUPYETMHASW-UXBLZVDNSA-N

Isomeric SMILES

C/C(=C\1/C(=O)C=CO1)/C2=C(C=CO2)O

SMILES

CC(=C1C(=O)C=CO1)C2=C(C=CO2)O

Canonical SMILES

CC(=C1C(=O)C=CO1)C2=C(C=CO2)O

synonyms

2-(1-(3-hydroxy-2-furanyl)ethylidene)-(2H)-furan-3-one
HFEFO

Origin of Product

United States

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